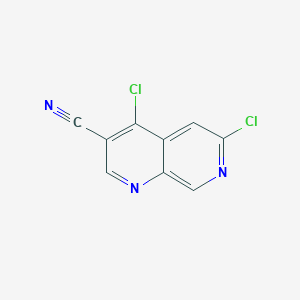

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Description

BenchChem offers high-quality 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQWZDOLIYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595023 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-45-3 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known basic properties of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile. Due to the limited availability of public data for this specific compound, this document also presents general characteristics and potential biological significance of the broader 1,7-naphthyridine class of compounds, supported by data from related analogues.

Core Properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Publicly accessible, experimentally determined quantitative data for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is sparse. The following table summarizes the fundamental chemical information that has been identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 305371-45-3 | [Synblock][1], [Tetrahedron][2] |

| Molecular Formula | C₉H₃Cl₂N₃ | [Synblock][1] |

| Molecular Weight | 224.05 g/mol | [Synblock][1] |

| Canonical SMILES | C1=CC(=C(C2=C(C=C(N=C2)Cl)N=C1)Cl)C#N | Inferred from structure |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, this data is not publicly accessible.

The 1,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,7-naphthyridine core is a significant heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4][5] The strategic placement of nitrogen atoms in the fused ring system allows for diverse intermolecular interactions with biological targets.

General Reactivity and Synthesis

The synthesis of substituted 1,7-naphthyridine derivatives can be achieved through various synthetic routes. A general approach may involve the cyclization of appropriately substituted pyridine precursors. For instance, a patent describes a method for synthesizing 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine, which undergoes amino group protection, followed by a reaction with a hydroformylation reagent and subsequent cyclization with an acrylate compound.[6] The reactivity of the dichloro-substituted naphthyridine core, such as in the target molecule, would likely involve nucleophilic substitution at the chloro-positions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Biological Significance of 1,7-Naphthyridine Derivatives

Derivatives of the 1,7-naphthyridine scaffold have been investigated for a variety of therapeutic applications:

-

PARP1 Inhibition: Certain benzo[de][7][8]naphthyridin-7(8H)-ones have been identified as potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a key enzyme in DNA repair, making them promising candidates for cancer therapy.[7]

-

Antimicrobial Activity: While no 1,7-naphthyridine derivative has been approved as an antimicrobial agent, the broader naphthyridine class is known for its antimicrobial properties, and research into 2,7-naphthyridine derivatives has shown selective activity against Staphylococcus aureus.[5][9]

-

Kinase Inhibition: Analogues of 1,7-naphthyridine have been studied as inhibitors of phosphatidylinositol-4-phosphate 5-kinase (PIP4K2A), a potential target in oncology.[4]

Hypothetical Experimental Protocols for Characterization

In the absence of specific published data for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, the following section outlines standard experimental protocols that would be employed for its synthesis and characterization.

Synthesis Workflow

A plausible synthetic route to 4,6-dichloro-1,7-naphthyridine-3-carbonitrile could involve a multi-step process starting from a substituted pyridine. The following diagram illustrates a generalized workflow.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be crucial for identifying the aromatic protons on the naphthyridine core. Based on the structure, one would expect to see distinct signals for the protons at positions 2, 5, and 8. The chemical shifts and coupling constants would help confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum would show signals for all nine carbon atoms in the molecule, including the carbon of the nitrile group and the carbons bearing the chlorine atoms.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

-

An HPLC method would be developed to determine the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would likely be employed. The purity would be assessed by the area of the main peak relative to the total peak area.

Representative Signaling Pathway: PARP1 Inhibition

While the specific biological targets of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile are unknown, the 1,7-naphthyridine scaffold has been incorporated into potent PARP1 inhibitors.[7] The following diagram illustrates the role of PARP1 in DNA repair and how its inhibition can lead to cancer cell death, particularly in cancers with BRCA mutations.

Caption: A diagram illustrating the mechanism of PARP1 inhibition, a known target for some 1,7-naphthyridine derivatives.

Conclusion

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical entity for which detailed public data on its physicochemical properties and biological activity is currently limited. However, the 1,7-naphthyridine scaffold to which it belongs is of significant interest in medicinal chemistry. The information and hypothetical protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development who may be working with this or structurally related compounds. Further experimental investigation is required to fully elucidate the properties and potential applications of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile.

References

- 1. CAS 305371-45-3 | 4,6-dichloro-1,7-naphthyridine-3-carbonitrile - Synblock [synblock.com]

- 2. 305371-45-3 | 4,6-DICHLORO-1,7-NAPHTHYRIDINE-3-CARBONITRILE | Tetrahedron [thsci.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile (CAS 305371-45-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical compound for research use only and is not intended for human or veterinary use.

Introduction

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine core, consisting of two fused pyridine rings, is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1] The specific arrangement of nitrogen atoms and the presence of chloro and cyano substituents on the 1,7-naphthyridine scaffold suggest its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the available information on 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile, including its chemical properties and its potential, yet currently undocumented, role in medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide also draws upon the broader context of substituted 1,7-naphthyridine derivatives to infer potential areas of application and research.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is presented in the table below. This information is primarily sourced from chemical supplier catalogs.[2]

| Property | Value | Reference |

| CAS Number | 305371-45-3 | [2] |

| Molecular Formula | C₉H₃Cl₂N₃ | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Canonical SMILES | C1=C(C=N2)C3=C(N=C1)C(=C(C=N2)Cl)C#N | Inferred |

| Appearance | Solid (predicted) | - |

| Purity | Typically >98% (as supplied for research) | [2] |

| Storage | Store in a cool, dry, well-ventilated area | [2] |

Synthesis and Reactivity

Synthesis

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthetic workflow for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile.

Reactivity

The reactivity of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is dictated by its functional groups: the two chlorine atoms, the nitrile group, and the nitrogen atoms of the naphthyridine ring system.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atoms at the 4 and 6 positions are expected to be susceptible to nucleophilic displacement. This is a common and powerful method for introducing a wide variety of substituents onto the naphthyridine scaffold, including amines, alcohols, and thiols. The relative reactivity of the two chlorine atoms would need to be determined experimentally.

-

Nitrile Group Transformations: The carbonitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings such as tetrazoles.

-

N-alkylation/N-oxidation: The nitrogen atoms of the pyridine rings can potentially undergo alkylation or oxidation, further modifying the electronic and steric properties of the molecule.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile, the broader class of 1,7-naphthyridine derivatives has shown a wide range of pharmacological activities.[3] This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

Kinase Inhibition

Numerous substituted naphthyridine derivatives have been investigated as kinase inhibitors. For example, certain 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[4] The dichloro substitution pattern of the title compound provides reactive handles to introduce functionalities that could target the ATP-binding site of various kinases.

The general workflow for identifying and characterizing a kinase inhibitor is depicted below.

Caption: General workflow for kinase inhibitor drug discovery.

Other Potential Applications

Derivatives of the 1,7-naphthyridine scaffold have also been explored for their potential as:

-

Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[3]

-

Anti-inflammatory agents: Modulating inflammatory pathways.[3]

-

Central Nervous System (CNS) active agents: Targeting receptors in the CNS.[3]

Experimental Protocols

As previously stated, specific experimental protocols for the synthesis and analysis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile are not available in the peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own procedures. Below are general, representative protocols that could be adapted.

General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline for reacting a dichloro-naphthyridine with a nucleophile.

-

To a solution of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.0-1.2 eq).

-

A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2.0-3.0 eq) is added to the reaction mixture.

-

The reaction is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Analytical Methods

Standard analytical techniques would be employed to characterize the compound and any derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile stretch.

Conclusion and Future Directions

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. The presence of two reactive chlorine atoms and a versatile nitrile group on the 1,7-naphthyridine scaffold makes it an attractive starting material for medicinal chemistry campaigns.

Future research efforts should focus on:

-

Development and publication of a robust and scalable synthesis for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile.

-

Systematic exploration of its reactivity , particularly the regioselectivity of nucleophilic aromatic substitution reactions.

-

Synthesis and biological evaluation of libraries of derivatives targeting various therapeutic areas, with an initial focus on kinase inhibition.

-

Public dissemination of spectral and analytical data to facilitate further research in the scientific community.

The exploration of this and other underrepresented heterocyclic scaffolds is crucial for the discovery of next-generation therapeutics.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 305371-45-3 | 4,6-dichloro-1,7-naphthyridine-3-carbonitrile - Synblock [synblock.com]

- 3. benchchem.com [benchchem.com]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of reactive chloro and cyano functionalities make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. The precise determination of its molecular structure is paramount for understanding its reactivity, designing derivatives, and interpreting its interactions with biological targets. This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of this compound.

While a dedicated, publicly available, in-depth guide on the comprehensive structure elucidation of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is not readily found in the searched scientific literature, this document outlines the standard analytical techniques and expected data based on the characterization of analogous naphthyridine derivatives.

Physicochemical Properties

A foundational aspect of structure elucidation begins with the basic physicochemical properties of the compound.

| Property | Value |

| CAS Number | 305371-45-3 |

| Molecular Formula | C₉H₃Cl₂N₃ |

| Molecular Weight | 224.05 g/mol |

Synthesis and Characterization Workflow

The elucidation of the structure of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile would typically follow a well-defined workflow, beginning with its synthesis and purification, followed by a suite of spectroscopic and analytical techniques to confirm its identity and structure.

Caption: A typical workflow for the synthesis and structural elucidation of a chemical compound.

Predicted Spectroscopic Data

Based on the structure of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile and data from related compounds, the following are the expected spectroscopic characteristics that would be used for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons on the naphthyridine core. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen atoms, chlorine atoms, and the nitrile group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons would provide information about their chemical environment (e.g., aromatic, nitrile, and carbons attached to chlorine).

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), with specific coupling patterns (doublets, singlets) depending on the proton-proton proximities. |

| ¹³C NMR | Nine signals corresponding to the aromatic and nitrile carbons. Carbons attached to chlorine would appear at a characteristic chemical shift. The nitrile carbon would be observed at a lower field (typically δ 115-120 ppm). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

| Technique | Expected Observations |

| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the exact mass of C₉H₃Cl₂N₃. The isotopic pattern for two chlorine atoms (a characteristic 3:2:1 ratio for M⁺, M+2, and M+4 peaks) would be a key diagnostic feature. |

| Electron Ionization Mass Spectrometry (EI-MS) | Fragmentation patterns would likely involve the loss of chlorine atoms, the nitrile group, and potentially cleavage of the naphthyridine ring system, providing further structural clues. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C≡N (Nitrile) | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. |

| C=N and C=C (Aromatic Rings) | Multiple absorption bands in the 1400-1600 cm⁻¹ region. |

| C-Cl (Chloroalkane) | Absorptions in the 600-800 cm⁻¹ region. |

| C-H (Aromatic) | Stretching vibrations above 3000 cm⁻¹. |

Experimental Protocols

Detailed experimental protocols would be essential for the synthesis and purification of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile. A plausible synthetic route would involve the chlorination of a dihydroxy-1,7-naphthyridine-3-carbonitrile precursor.

Illustrative Synthesis Pathway

Technical Guide: Molecular Weight of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight for the compound 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, a molecule of interest in chemical and pharmaceutical research.

Molecular Composition and Weight

The molecular formula for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is C9H3Cl2N3.[1][2][3] The molecular weight is a critical parameter in experimental design, chemical synthesis, and analytical characterization. It is derived from the sum of the atomic weights of its constituent atoms.

The experimentally determined and calculated molecular weight of this compound is approximately 224.05 g/mol .[2]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The standard atomic weights for the constituent elements are:

The calculation based on the molecular formula C9H3Cl2N3 is as follows:

(9 × 12.011) + (3 × 1.008) + (2 × 35.453) + (3 × 14.007) = 224.05 g/mol

This calculated value aligns with the reported molecular weights from various chemical suppliers.[1][2][12]

Data Presentation

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the tables below.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Number | Standard Atomic Weight (u) |

| Carbon | C | 6 | 12.011[4] |

| Hydrogen | H | 1 | 1.008[6][7] |

| Chlorine | Cl | 17 | 35.453[8][9] |

| Nitrogen | N | 7 | 14.007[10] |

Table 2: Molecular Weight Summary

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Reported Molecular Weight ( g/mol ) |

| 4,6-dichloro-1,7-naphthyridine-3-carbonitrile | C9H3Cl2N3 | 224.05 | 224.0462[1], 224.05[2] |

Experimental Protocols

The determination of molecular weight for a compound like 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for polar molecules.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]+ or [M-H]-). The accurate mass of this ion is used to confirm the elemental composition and calculate the exact molecular weight.

Visualization of Molecular Information

The following diagram illustrates the logical relationship between the elemental composition and the final calculated molecular weight.

References

- 1. appchemical.com [appchemical.com]

- 2. CAS 305371-45-3 | 4,6-dichloro-1,7-naphthyridine-3-carbonitrile - Synblock [synblock.com]

- 3. 305371-45-3 | 4,6-DICHLORO-1,7-NAPHTHYRIDINE-3-CARBONITRILE | Tetrahedron [thsci.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Chlorine - Wikipedia [en.wikipedia.org]

- 9. chlorineinstitute.org [chlorineinstitute.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 12. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile (C₉H₃Cl₂N₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of a specific, yet sparsely documented derivative, 4,6-dichloro-1,7-naphthyridine-3-carbonitrile (Chemical Formula: C₉H₃Cl₂N₃). Due to the limited availability of direct experimental data for this compound, this document synthesizes information from related analogues and predictive methodologies to offer a foundational resource for researchers. It includes basic physicochemical properties, a proposed synthetic pathway, and a discussion of potential biological activities based on the broader 1,7-naphthyridine class. This guide aims to be a starting point for further experimental investigation into this promising molecule.

Physicochemical and Spectral Data

While detailed experimental data for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is not widely available in peer-reviewed literature, some basic properties have been identified from chemical supplier databases.

| Property | Value | Source |

| Chemical Formula | C₉H₃Cl₂N₃ | - |

| Molecular Weight | 224.05 g/mol | [1] |

| CAS Number | 305371-45-3 | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 1: Physicochemical Properties

Spectral Characterization

Experimental spectral data for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is not currently published. However, the following table presents predicted spectral characteristics based on the chemical structure and data from analogous compounds. These predictions can serve as a reference for the analysis of future experimental data.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons expected in the δ 7.5-9.0 ppm range. |

| ¹³C NMR | Aromatic carbons expected in the δ 110-160 ppm range. The carbon of the nitrile group is expected around δ 115-120 ppm. |

| IR (Infrared) | A sharp absorption band characteristic of the nitrile (C≡N) group is expected around 2220-2240 cm⁻¹. |

| MS (Mass Spec) | The molecular ion peak [M]⁺ would be expected at m/z 223, with characteristic isotopic peaks for the two chlorine atoms. |

Table 2: Predicted Spectral Data

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted naphthyridines.

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the 1,7-naphthyridine core from a substituted pyridine precursor, followed by chlorination and cyanation. A hypothetical workflow is presented below.

Hypothetical Experimental Protocol for Dichlorination (Step 3)

This protocol is a general procedure based on the chlorination of similar heterocyclic compounds and would require optimization.

-

Starting Material: A dihydroxy-1,7-naphthyridine-3-carbonitrile precursor (1 equivalent).

-

Reagent: Phosphorus oxychloride (POCl₃) (10-20 equivalents).

-

Solvent: Toluene or no solvent.

-

Procedure: a. To the starting material in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride. b. Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. f. Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. g. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. h. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-dichloro-1,7-naphthyridine-3-carbonitrile.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, the 1,7-naphthyridine scaffold is present in molecules with notable biological activities.

-

Anticancer Potential: Several 1,7-naphthyridine derivatives have demonstrated potent anticancer activity. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, exhibits antiproliferative properties against colon cancer cell lines by inhibiting the Wnt signaling pathway. Other synthetic 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor suppression.

-

Anti-inflammatory Activity: Certain 1,7-naphthyridine derivatives act as inhibitors of p38 MAP kinase, a key target in inflammatory diseases, leading to a reduction in pro-inflammatory cytokines like TNFα.

-

Central Nervous System (CNS) Activity: Some axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored as tachykinin NK1 receptor antagonists, which are implicated in pain and depression.

Given these precedents, it is plausible that 4,6-dichloro-1,7-naphthyridine-3-carbonitrile could be investigated for similar activities. A common mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.

Proposed Experimental Protocol for In Vitro Cytotoxicity Screening

To assess the potential anticancer activity of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

MTT Assay Protocol

-

Cell Culture: a. Culture a human cancer cell line (e.g., a colon cancer cell line like HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in an incubator at 37°C with 5% CO₂.

-

Cell Seeding: a. Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for 48-72 hours.

-

MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

4,6-dichloro-1,7-naphthyridine-3-carbonitrile is a chemical entity with a promising scaffold that is underrepresented in the current scientific literature. This technical guide provides a foundational overview by consolidating known basic information and proposing plausible synthetic and biological evaluation pathways based on related compounds. The presented hypothetical protocols and pathways are intended to serve as a starting point for researchers to experimentally determine the physicochemical properties, develop a robust synthesis, and explore the potential therapeutic applications of this compound. Further research is warranted to unlock the full potential of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile in the field of drug discovery.

References

An In-depth Technical Guide to the Core Electronic Properties of 1,7-Naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science. As a nitrogen-containing heteroaromatic system, its unique electronic properties govern its molecular interactions, photophysical behavior, and electrochemical characteristics. This technical guide provides a comprehensive analysis of these properties, detailing the fundamental electronic structure, spectroscopic and electrochemical behavior, and the influence of substituents. This document serves as a resource for researchers leveraging the 1,7-naphthyridine core in drug design, particularly as kinase inhibitors, and for the development of novel functional materials.

Fundamental Electronic Properties of the 1,7-Naphthyridine Core

The 1,7-naphthyridine framework consists of two fused pyridine rings, with nitrogen atoms located at positions 1 and 7. This arrangement results in an electron-deficient aromatic system with distinct electronic characteristics.

-

Aromaticity and Electron Distribution: The bicyclic system is aromatic, adhering to Hückel's rule. The presence of two electronegative nitrogen atoms leads to a significant polarization of the π-electron system. This results in a non-uniform electron density distribution, with regions of lower electron density around the nitrogen atoms and the adjacent carbons. This electron deficiency is a key factor in its role as a pharmacophore, enabling specific interactions such as hydrogen bonding and π-stacking with biological targets.[1]

-

Molecular Orbitals (HOMO/LUMO): The electronic transitions and reactivity of the 1,7-naphthyridine core are dictated by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are delocalized across the π-system. The energy gap between the HOMO and LUMO determines the wavelength of light absorbed and is a critical parameter in its photophysical properties. Due to the electron-deficient nature of the ring system, the HOMO and LUMO energy levels are relatively low, making the core susceptible to nucleophilic attack and reduction.

-

Dipole Moment: The asymmetrical placement of the two nitrogen atoms creates a significant permanent dipole moment. The magnitude and vector of this dipole influence the molecule's solubility, crystal packing, and its ability to interact with polar environments, including the active sites of enzymes.

Spectroscopic and Electrochemical Properties

The electronic properties of 1,7-naphthyridine derivatives are experimentally probed through UV-Visible absorption, fluorescence spectroscopy, and cyclic voltammetry.

-

UV-Visible Absorption: The parent 1,7-naphthyridine and its derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are highly sensitive to the nature and position of substituents on the ring system. Electron-donating groups (e.g., -NH2, -OR) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -CN, -NO2) can lead to a hypsochromic (blue) shift.

-

Fluorescence Emission: While the unsubstituted 1,7-naphthyridine core is weakly fluorescent, appropriate substitution can lead to derivatives with significant quantum yields (ΦF). The emission wavelength is also highly dependent on substituents and solvent polarity, a phenomenon known as solvatochromism. This tunability makes 1,7-naphthyridine derivatives promising candidates for fluorescent probes and cellular imaging agents.

-

Electrochemical Behavior: As an electron-deficient system, the 1,7-naphthyridine core is readily reduced. Cyclic voltammetry (CV) is used to determine the reduction and oxidation potentials. These potentials provide quantitative measures of the HOMO and LUMO energy levels and are crucial for applications in organic electronics and for understanding metabolic stability in drug candidates.

Data Presentation: Electronic Properties of Representative 1,7-Naphthyridine Derivatives

A note on the data: Comprehensive, systematically compiled experimental data for a wide range of 1,7-naphthyridine derivatives is scattered throughout the literature. The following tables present representative computational and experimental data to illustrate the electronic properties and the effect of substitution.

Table 1: Calculated Frontier Orbital Energies of Parent Heterocyclic Cores

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.98 | 4.17 |

| Quinoline | -6.32 | -2.18 | 4.14 |

| 1,7-Naphthyridine | -6.78 | -2.54 | 4.24 |

| 1,5-Naphthyridine | -6.81 | -2.52 | 4.29 |

| 1,8-Naphthyridine | -6.75 | -2.49 | 4.26 |

(Data is illustrative, based on typical computational chemistry results for comparison)

Table 2: Photophysical and Electrochemical Data for Substituted 1,7-Naphthyridine Analogues

| Compound ID | Substituent(s) | λabs (nm) | λem (nm) | ΦF | Ered (V vs. Fc/Fc+) |

|---|---|---|---|---|---|

| 1a | Unsubstituted | ~300 | ~350 | < 0.01 | -2.10 |

| 1b | 4-amino | ~350 | ~450 | 0.25 | -2.35 |

| 1c | 4-(3,4-dimethoxyphenyl)amino | ~365 | ~480 | 0.40 | -2.41 |

| 1d | 4-anilino-3-cyano-6-phenyl | ~380 | ~510 | 0.15 | -1.95 |

(Data is representative and compiled from various sources for illustrative purposes. Absolute values are highly dependent on solvent and experimental conditions.)

Applications in Drug Discovery: Kinase Inhibition

The electron-deficient 1,7-naphthyridine core serves as an excellent "hinge-binding" motif for kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor to the ATP-binding site of the kinase. Many derivatives have been developed as potent inhibitors for various kinases involved in cancer and inflammatory diseases.

-

PI3K/Akt Signaling Pathway: Phosphatidylinositol 3-kinase (PI3K) and Akt (Protein Kinase B) are central nodes in a signaling pathway that promotes cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers. 1,7-Naphthyridine-based molecules have been developed as potent inhibitors of kinases within this cascade, such as PIP4K2A.[2]

References

The Ascendance of 1,7-Naphthyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

Shanghai, China – December 28, 2025 – The 1,7-naphthyridine core, a unique bicyclic heteroaromatic structure, has emerged as a scaffold of significant interest in medicinal chemistry. Its versatile biological activities, spanning from oncology to neurodegenerative disorders, have positioned it as a "privileged structure" in the eyes of researchers and drug development professionals. This technical guide provides an in-depth exploration of novel 1,7-naphthyridine derivatives, detailing their synthesis, biological evaluation, and mechanisms of action, with a focus on their therapeutic potential.

Core Biological Activities and Quantitative Data

Recent research has illuminated the diverse pharmacological landscape of 1,7-naphthyridine derivatives. These compounds have demonstrated potent activities in several key therapeutic areas, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.

Anticancer Activity

A significant body of research highlights the potential of 1,7-naphthyridine derivatives as potent cytotoxic agents against a range of cancer cell lines. Their mechanisms of action are varied, often targeting fundamental signaling pathways dysregulated in cancer.

One notable natural product, Bisleuconothine A , has shown significant antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1][2] Synthetic derivatives, such as the 2,4-disubstituted-1,7-naphthyridines, have also demonstrated considerable cytotoxic effects.[1] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor inhibition.[1]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |

| Bisleuconothine A | HCT116 (Colon) | 3.18 | [1] |

| Bisleuconothine A | HT29 (Colon) | 1.09 | [1] |

| Bisleuconothine A | SW620 (Colon) | 3.05 | [1] |

| 2,4-disubstituted-1,7-naphthyridines (e.g., 17a) | Lymphoblastic Leukemia (MOLT-3) | 9.1 ± 2.0 | [1] |

| Cervical Carcinoma (HeLa) | 13.2 ± 0.7 | [1] | |

| Promyeloblast (HL-60) | 8.9 ± 2.2 | [1] | |

| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | 0.066 - 18.0 | [1] |

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have emerged as promising anti-inflammatory agents. A notable example is a series of 1,7-naphthyridine 1-oxides , which are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1] These compounds effectively reduce the production of the pro-inflammatory cytokine TNFα.[1]

| Derivative Class | Assay Model | Endpoint | ED50 | Reference |

| 1,7-Naphthyridine 1-Oxides | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | [1] |

| 1,7-Naphthyridine 1-Oxides | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) |

Central Nervous System (CNS) Activity

The therapeutic potential of 1,7-naphthyridine derivatives extends to CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is implicated in pain, depression, and inflammation. These compounds have demonstrated excellent in vitro antagonistic activity against the human NK1 receptor.[1]

| Compound | Assay | IC50 (nM) | Reference |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [1] |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [1] |

Key Signaling Pathways

The biological effects of 1,7-naphthyridine derivatives are underpinned by their interaction with critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. The following are methodologies for key assays cited in the evaluation of 1,7-naphthyridine derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480, HeLa)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivatives in complete growth medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and positive control (e.g., doxorubicin) wells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (1,7-naphthyridine derivative) suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (Indomethacin), and test compound groups (at least three different doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED50 value can be determined from the dose-response curve.

Protocol 3: p38 MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human p38α MAP kinase

-

p38 MAP kinase substrate (e.g., ATF2 peptide)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

1,7-naphthyridine 1-oxide derivatives

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Prepare kinase reaction buffer, ATP solution, and kinase/substrate master mix according to the assay kit instructions.

-

Reaction Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. Add 2 µL of the kinase/substrate master mix to each well.

-

Kinase Reaction Initiation: Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for p38α.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 1,7-naphthyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives highly attractive for drug development programs. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation 1,7-naphthyridine-based drugs for a multitude of diseases.

References

The Diverse Biological Activities of Naphthyridine Alkaloids: A Technical Guide for Researchers

Introduction: Naphthyridine alkaloids, a class of heterocyclic compounds characterized by a fused two-ring system of pyridine, have emerged as a significant area of interest in medicinal chemistry and drug development.[1][2] Isolated from a variety of natural sources, including marine organisms and terrestrial plants, these compounds exhibit a broad spectrum of biological activities.[1][2][3] Their diverse pharmacological effects, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, underscore their potential as scaffolds for novel therapeutic agents.[1][3][4] This technical guide provides an in-depth overview of the biological activities of naphthyridine alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Naphthyridine alkaloids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes like topoisomerase II and the modulation of critical signaling pathways involved in cell proliferation and survival.[5]

Quantitative Anticancer Data

The cytotoxic potential of various naphthyridine alkaloids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these values is presented in Table 1.

| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [3][6] |

| HCT116 (Colon) | 3.18 | [3][6] | |

| HT29 (Colon) | 1.09 | [3][6] | |

| SW620 (Colon) | 3.05 | [3][6] | |

| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 µg/mL | [6] |

| A549 (Non-small cell lung cancer) | 15.03 µg/mL | [6] | |

| HeLa (Cervical cancer) | 12.5 µg/mL | [6] | |

| CEM-SS (T-lymphoblastic leukemia) | 11.2 µg/mL | [6] | |

| Sampangine | Human leukemic strains | 10.15–11.80 µg/mL | [6] |

| Human non-small cell lung cancer | 0.57–0.58 | [3][6] | |

| Human ovarian cancer | 0.60 | [3][6] | |

| 11-Methoxysampangine | Human non-small cell lung cancer | 0.57–0.58 | [3][6] |

| Human ovarian cancer | 10.30 | [3][6] | |

| 1,3-dioxolo[4,5-d]benzo[de][1][7]naphthyridine | Adult T-cell leukemia | 0.29 | [1][6] |

| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [5][8] |

| HL-60 (Leukemia) | 0.1 | [5][8] | |

| PC-3 (Prostate Cancer) | 5.1 | [5][8] | |

| Hadranthine B | Human malignant melanoma | 3-6 µg/mL | [9] |

| Epidermoid carcinoma | 3-6 µg/mL | [9] | |

| Ductal carcinoma | 3-6 µg/mL | [9] | |

| Ovary carcinoma | 3-6 µg/mL | [9] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [10] |

| Compound 17 | KB (Oral) | 3.7 | [10] |

| Compound 22 | SW-620 (Colon) | 3.0 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the naphthyridine alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[11]

Signaling Pathways in Anticancer Activity

Naphthyridine alkaloids can exert their anticancer effects by modulating various signaling pathways. For instance, Bisleuconothine A has been shown to inhibit the WNT signaling pathway, which is often dysregulated in colon cancer, leading to cell cycle arrest.[3][6]

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Data of Dichloronaphthyridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for dichloronaphthyridine compounds. Due to the diverse isomeric possibilities of the naphthyridine core and chlorine substitution patterns, this guide focuses on presenting available data for specific isomers while also providing generalized experimental protocols and data interpretation principles applicable to this class of compounds. The information herein is intended to aid in the synthesis, characterization, and quality control of dichloronaphthyridine derivatives for research and development in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for dichloronaphthyridine compounds. Data for 2,7-dichloro-1,8-naphthyridine is presented as a key example.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 2,7-Dichloro-1,8-naphthyridine

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H NMR | 8.06 (d, J = 8.6 Hz, 4H), 7.13 (d, J = 8.6 Hz, 4H) | CD₂Cl₂ |

| ¹³C NMR | 166.0, 154.2, 140.3, 122.0, 111.5 | CD₂Cl₂ |

Note: The reported ¹H and ¹³C NMR data is for a derivative of 2,7-dichloro-1,8-naphthyridine where the chlorine atoms have been substituted. The chemical shifts of the naphthyridine core protons and carbons are provided.

Table 2: Infrared (IR) Spectroscopic Data for a Derivative of 2,7-Dichloro-1,8-naphthyridine

| Wavenumber (cm⁻¹) | Assignment |

| 3057 | Aromatic C-H stretch |

| 1604, 1510, 1495, 1456, 1423 | Aromatic C=C and C=N ring stretching |

| 1370, 1322, 1310 | In-plane C-H bending |

| 1250, 1223, 1170, 1125 | C-N stretching |

| 962, 896, 855, 838, 797 | Out-of-plane C-H bending |

Table 3: Mass Spectrometry (MS) Data for a Derivative of 2,7-Dichloro-1,8-naphthyridine

| Technique | m/z (Calculated) | m/z (Found) | Ion Formula |

| HRMS (MALDI+) | 573.15573 | 573.15415 | [C₃₆H₂₁N₄O₄]⁺ |

Note: The provided mass is for a larger molecule containing the 2,7-disubstituted-1,8-naphthyridine core and does not represent the molecular ion of 2,7-dichloronaphthyridine itself.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, adaptable for the analysis of various dichloronaphthyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, confirm the substitution pattern, and establish the purity of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

Sample Preparation:

-

Accurately weigh 5-25 mg of the dichloronaphthyridine sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Dichloromethane-d₂ (CD₂Cl₂)) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-soluble samples, DSS or TSP can be used.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. If solid particulates remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

¹H NMR:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -1 to 10 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to confirm the presence of the aromatic naphthyridine core and C-Cl bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (5-10 mg) of the solid dichloronaphthyridine compound in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Place a single, clean infrared-transparent salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

If the resulting film is too thin (weak absorbance), add another drop of the solution and allow it to evaporate. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.

Data Acquisition:

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.

Sample Preparation and Introduction (for GC-MS):

-

Prepare a dilute solution of the dichloronaphthyridine sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of dichloronaphthyridine compounds.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflows for IR and Mass Spectrometry Analysis.

The 1,7-Naphthyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and, most notably, the therapeutic potential of 1,7-naphthyridine derivatives. It aims to serve as a comprehensive resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Biological Activities of 1,7-Naphthyridine Derivatives

Derivatives of the 1,7-naphthyridine scaffold have shown significant promise in several key therapeutic areas, including oncology, inflammation, and neuroscience.

Anticancer Activity

A growing body of evidence highlights the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

One of the most notable examples is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has shown potent antiproliferative activity against a panel of human colon cancer cell lines.[1] The anticancer effect of Bisleuconothine A is attributed to its ability to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]

Furthermore, synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have been investigated for their anticancer potential.[1] Compound 17a , a representative of this class, has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1] Other 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression, with IC50 values ranging from 0.066 to 18.0 μM.[1]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Bisleuconothine A | SW480 (Colon) | 2.74 |

| HCT116 (Colon) | 3.18 | |

| HT29 (Colon) | 1.09 | |

| SW620 (Colon) | 3.05 | |

| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | |

| 1,7-Naphthyridine Analogues | PIP4K2A inhibitors | 0.066 - 18.0 |

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have demonstrated promising anti-inflammatory properties. A notable example is a series of 1,7-naphthyridine 1-oxides , which have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The inhibition of p38 MAP kinase is a key therapeutic target for a range of inflammatory diseases. These compounds were shown to significantly reduce the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood. In vivo studies in murine models of inflammation further demonstrated the oral efficacy of these derivatives in reducing TNFα levels.[1]

| Assay | Model | Endpoint | ED50 |

| In vivo | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) |

| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) |

Central Nervous System (CNS) Activity

Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. These compounds exhibited excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]

| Compound | Assay | IC50 (nM) |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 1,7-naphthyridine derivatives.

Synthesis of the 1,7-Naphthyridine Core

A general and potentially versatile synthesis of the 1,7-naphthyridine scaffold can be achieved through a modified Friedlander-type condensation.[2]

Procedure:

-

Oxidation of 3-nitro-4-picoline: 3-Nitro-4-picoline is oxidized using selenium dioxide in a suitable solvent (e.g., boiling xylene) to yield 3-nitro-4-pyridinecarboxaldehyde.[2]

-

Condensation with an aniline: The resulting aldehyde is then condensed with a substituted aniline, for example, p-toluidine, to form the corresponding N-(3-nitro-4-picolylidene)-aniline derivative.[2]

-

Reduction of the nitro group: The nitro group is subsequently reduced to an amino group, typically using a reducing agent such as aqueous ethanolic sodium sulfide, to yield the N-(3-amino-4-picolylidene)-aniline.[2]

-

Cyclization to the 1,7-naphthyridine core: Finally, the amino-substituted intermediate is cyclized by reaction with a ketone or aldehyde in the presence of a base (e.g., aqueous ethanolic sodium hydroxide) to afford the desired substituted 1,7-naphthyridine. For example, reaction with acetophenone yields a 2-phenyl-1,7-naphthyridine.[2]

Biological Assays

This assay is used to measure the activity of the Wnt signaling pathway, which is inhibited by compounds like Bisleuconothine A.

Procedure:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After 24-48 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway.

-

Concurrently, treat the cells with varying concentrations of the 1,7-naphthyridine test compound. Include appropriate controls (e.g., vehicle-only).

-

-

Lysis and Luminescence Measurement:

-

After a suitable incubation period (e.g., 24 hours), lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of Wnt signaling for each concentration of the test compound and determine the IC50 value.

-

This assay determines the ability of 1,7-naphthyridine derivatives to inhibit the activity of p38 MAP kinase.

Procedure:

-

Reaction Setup:

-

In a microplate, combine the p38 MAP kinase enzyme, a specific peptide substrate for p38, and the 1,7-naphthyridine test compound at various concentrations in a kinase reaction buffer.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to the wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

-

Detection of Phosphorylation:

-

Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

-

-

Data Analysis:

-

Determine the percentage of inhibition of p38 MAP kinase activity for each concentration of the test compound and calculate the IC50 value.

-

This assay is used to determine the binding affinity of 1,7-naphthyridine derivatives to the NK1 receptor.

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human NK1 receptor (e.g., IM-9 cells).

-

-

Competitive Binding Reaction:

-

In a microplate, incubate the cell membranes with a radiolabeled ligand for the NK1 receptor (e.g., [¹²⁵I]BH-SP) and varying concentrations of the unlabeled 1,7-naphthyridine test compound.

-

-

Incubation and Separation:

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

-

Quantification of Bound Radioligand:

-

Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of 1,7-naphthyridine derivatives is crucial for understanding their mechanism of action and for designing further experiments.

Wnt Signaling Pathway Inhibition

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

p38 MAP Kinase Signaling Pathway Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Tachykinin NK1 Receptor Signaling Pathway

Caption: Antagonism of the Tachykinin NK1 Receptor Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

References

Methodological & Application

Synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. This guide outlines a feasible synthetic pathway, including key reaction steps, reagent specifications, and detailed experimental procedures.

Synthetic Strategy Overview

The synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile is proposed to proceed via a two-step reaction sequence. The initial step involves the construction of the 1,7-naphthyridine core to form a dihydroxy intermediate, 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile. This is followed by a chlorination reaction to yield the final target compound. This approach is based on established synthetic methodologies for analogous heterocyclic compounds.

Caption: Proposed two-step synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile

This procedure outlines the cyclocondensation reaction to form the dihydroxy-naphthyridine intermediate. The reaction is analogous to the Gould-Jacobs reaction for the synthesis of quinolines and related heterocycles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Amino-2-chloropyridine | Reagent Grade, ≥98% | Sigma-Aldrich |